molecular formula C12H7ClF2O B6374089 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol CAS No. 1261993-33-2

4-(3-Chloro-5-fluorophenyl)-3-fluorophenol

Cat. No.: B6374089
CAS No.: 1261993-33-2
M. Wt: 240.63 g/mol
InChI Key: HPDDYYWAJOHRTF-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)-3-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring, which is further connected to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol can be achieved through several methods. One common approach involves the diazotization of 3-amino-4-chlorobenzotrifluoride, followed by the isolation of the diazonium salt as the fluoroborate and subsequent decomposition of the salt . Another method includes the vapor-phase chloro-denitration reaction of a chlorinating agent with a nitro-aromatic compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, reduction may produce hydroquinones, and substitution reactions may result in various halogenated derivatives.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)-3-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(3-Chloro-5-fluorophenyl)-3-fluorophenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-8-3-7(4-9(14)5-8)11-2-1-10(16)6-12(11)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDDYYWAJOHRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684339
Record name 3'-Chloro-2,5'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-33-2
Record name 3'-Chloro-2,5'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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